![molecular formula C19H25N3O3 B2490211 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide CAS No. 722478-58-2](/img/structure/B2490211.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide often involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction. This method was applied in the synthesis of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which demonstrated high affinities for M1 and M2 receptors and exhibited antiamnesic activity (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decan derivatives is characterized by a spirocyclic framework that incorporates a diazacyclic system. This unique structure has been exploited in the synthesis of compounds with significant biological activities. For instance, derivatives synthesized through cycloaddition reactions displayed potent inhibitory actions on neural Ca-uptake, suggesting a correlation between their molecular structure and biological function (Tóth et al., 1997).
Chemical Reactions and Properties
The diazaspiro[4.5]decan-8-yl derivatives have been synthesized as potent CCR4 antagonists, indicating their ability to undergo specific chemical reactions that enhance their binding to extracellular allosteric sites. This chemical property has been exploited in the design of compounds capable of inducing endocytosis of CCR4, a feature not commonly observed in small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmacological application. For example, the synthesis of spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems involved conditions that enhanced the physical properties suitable for further functionalization, which is essential for their use in pharmaceuticals (Smith et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of the 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, are derived from their unique structural framework. These properties are critical in the double ring closure reactions that lead to the formation of symmetric and unsymmetric derivatives, demonstrating the versatility of the diazaspiro[4.5]decane framework in synthetic organic chemistry (Attanasi et al., 2001).
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of various diazaspiro[4.5]decane derivatives, exploring their structural configurations and potential as scaffolds in medicinal chemistry. The preparation of derivatives like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane has been described, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. These compounds are characterized by crystallographic analysis, demonstrating how molecular structure influences crystal structure without the inclusion of solvent molecules in the crystals (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Pharmacological Applications
Several studies have explored the pharmacological properties of diazaspiro[4.5]decane derivatives. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their inhibitory action on neural Ca-uptake and their protective action against triethyltin-induced brain edema and memory and learning deficits. These compounds displayed significant pharmacological activity, suggesting their potential in treating brain-related conditions (Tóth, Kiss, Gere, Kárpáti, Torley, Pálosi, Kis-Varga, Paróczai, Szabó, Groo, Laszlovszky, Lapis, Csomor, & Szporny, 1997).
Chemical Transformations
The photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams demonstrates the reactivity and potential application of diazaspiro[4.5]decane derivatives in synthetic chemistry. This unique reaction pathway results in the formation of four β-lactam compounds, showcasing the versatility of these structures in chemical transformations (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-7-10-19(11-8-14)17(24)22(18(25)21-19)13-16(23)20-12-9-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUPIQHCIFVSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide |
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